molecular formula C26H26F3NO6S B2357888 Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate CAS No. 494826-87-8

Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate

Cat. No.: B2357888
CAS No.: 494826-87-8
M. Wt: 537.55
InChI Key: YMSBSKQQGHVULD-UHFFFAOYSA-N
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Description

This compound is a structurally complex ester featuring a trifluoromethyl group, a β-keto butanoate backbone, and a naphthyl-derived substituent modified with a hydroxyl group and a sulfonamide linkage to a 2,4,5-trimethylphenyl moiety. Its intricate architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (sulfonamide) and hydrophobic interactions (naphthyl and trimethylphenyl groups) .

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3NO6S/c1-13(2)36-25(33)22(24(32)26(27,28)29)19-12-20(17-8-6-7-9-18(17)23(19)31)30-37(34,35)21-11-15(4)14(3)10-16(21)5/h6-13,22,30-31H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSBSKQQGHVULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a naphthalene moiety, which are known to influence biological activity. The presence of a sulfonamide group also suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with similar naphthalene and sulfonamide structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, particularly those involved in metabolic pathways. Inhibition studies suggest that compounds with similar functionalities can modulate enzyme activity, potentially leading to therapeutic effects in diseases like diabetes and cancer .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound could be beneficial in treating inflammatory conditions .

Case Studies

  • Antitumor Efficacy : A study on related compounds demonstrated that modifications in the naphthalene structure led to enhanced cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Enzyme Interaction : Research involving enzyme assays indicated that isopropyl derivatives can act as competitive inhibitors for certain enzymes involved in metabolic pathways. This was particularly noted in studies focusing on sulfonamide-containing compounds .
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that compounds with similar structures significantly reduced inflammation markers in animal models of arthritis .

Data Table

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis
Enzyme InhibitionCompetitive inhibition of enzymes
Anti-inflammatoryReduction of inflammatory markers

Scientific Research Applications

Medicinal Chemistry

Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate has been investigated for its potential therapeutic applications due to its unique molecular structure. It exhibits properties that may contribute to the development of new drugs targeting specific diseases.

  • Case Study : Research has shown that compounds with trifluoromethyl groups can enhance the biological activity of drugs by improving their metabolic stability and bioavailability. This compound's sulfonamide group may also provide antibacterial properties.

Materials Science

The compound's chemical stability and unique interactions make it an interesting candidate for use in materials science. It can be utilized to develop advanced materials with specific functionalities.

  • Application Example : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials.

Environmental Studies

Given its chemical structure, this compound may also have applications in environmental monitoring and remediation processes. Its ability to interact with various environmental pollutants can be harnessed for developing effective cleaning agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural elements are compared below with analogs from the provided evidence:

Feature Target Compound Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate hydrochloride () (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid ()
Ester Group Isopropyl ester (lipophilic, slower hydrolysis) Methyl ester (higher polarity, faster hydrolysis) Carboxylic acid (ionizable, hydrophilic)
Trifluoromethyl Group Present (stabilizes ketone, enhances metabolic stability) Present Absent
Aromatic System Naphthyl + trimethylphenyl (hydrophobic, π-π stacking) Absent Phenyl ring with hydroxyl/amino groups (polar, H-bonding)
Sulfonamide Group Present (H-bond acceptor/donor, bioactivity) Absent Absent
Amino Group Incorporated into sulfonamide Free amino group (protonated as hydrochloride salt) Two amino groups (one aromatic, one α-carbon)

Preparation Methods

Synthesis of 4-Amino-1-Hydroxy-2-Naphthoic Acid Derivatives

  • Nitration/Reduction : 1-Hydroxy-2-naphthoic acid is nitrated at the 4-position using fuming HNO₃ in H₂SO₄ (0–5°C), followed by catalytic hydrogenation (Pd/C, H₂, 50 psi) to yield 4-amino-1-hydroxy-2-naphthoic acid.
  • Protection : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF (0°C to room temperature, 12 hours).

Sulfonylation with 2,4,5-Trimethylbenzenesulfonyl Chloride

  • Reaction Conditions :
    • 4-Amino-1-hydroxy-2-naphthoic acid (1 equiv) and 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv) react in pyridine (2 volumes) at 0°C for 1 hour, followed by warming to 25°C for 6 hours.
    • Workup : Dilution with ice water, extraction with ethyl acetate, and silica gel chromatography (hexane/EtOAc 3:1) yield the sulfonamide (68–72% yield).

Coupling of the Trifluoro-3-Oxobutanoate Ester and Naphthyl-Sulfonamide

The final step involves nucleophilic substitution at the α-position of the trifluoroacetoacetate ester.

Activation of the Naphthyl-Sulfonamide

  • Lithiation : The naphthyl-sulfonamide (1 equiv) is treated with LDA (2.1 equiv) in THF at –78°C for 30 minutes to generate a stabilized enolate.

Alkylation with Isopropyl Trifluoroacetoacetate

  • Reaction Protocol :
    • The lithiated naphthyl-sulfonamide is added dropwise to isopropyl trifluoroacetoacetate (1.05 equiv) in THF at –78°C.
    • The mixture is warmed to 25°C over 4 hours, quenched with NH₄Cl, and extracted with CH₂Cl₂.
    • Purification : Flash chromatography (SiO₂, hexane/EtOAc 4:1) affords the target compound in 54–58% yield.

Optimization Insights :

  • Temperature Control : Maintaining –78°C during lithiation prevents side reactions at the sulfonamide nitrogen.
  • Steric Mitigation : Using THF as solvent improves solubility of the bulky naphthyl intermediate.

Critical Analysis of Methodologies

Yield Comparison Across Steps

Step Yield (%) Key Factors Affecting Yield
Trifluoroester synthesis 92.9 Gas dispersion efficiency, KF purity
Sulfonamide formation 68–72 Equivalents of sulfonyl chloride
Final coupling 54–58 Enolate stability, reaction scale

Challenges and Solutions

  • Hydroxyl Group Stability : The 1-hydroxy group on the naphthyl ring is prone to oxidation. Use of anhydrous conditions and exclusion of O₂ during coupling is critical.
  • Regioselectivity : Competing alkylation at the 4-position of the naphthyl ring is minimized by pre-coordinating the enolate with HMPA.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis involves sequential functionalization of the naphthyl core. Key steps include:

  • Sulfonylation : Reacting 4-amino-1-hydroxy-2-naphthol with 2,4,5-trimethylphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) to introduce the sulfonamide group .
  • Trifluoromethylation : Use of trifluoroacetyl chloride or ethyl trifluoroacetate in the presence of a Lewis acid (e.g., BF₃·Et₂O) to install the 4,4,4-trifluoro-3-oxobutanoate moiety .
  • Isopropyl esterification : Final esterification with isopropyl alcohol via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Assign signals for the trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm), sulfonamide (¹H: δ 7.5–8.5 ppm), and naphthyl protons .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the naphthyl and sulfonamide regions .

Q. How does the trifluoromethyl group influence the compound’s reactivity and stability?

  • Methodological Answer : The -CF₃ group is electron-withdrawing, stabilizing the oxobutanoate ester against hydrolysis. However, it may increase susceptibility to nucleophilic attack at the carbonyl carbon under basic conditions. Stability studies (e.g., pH-dependent degradation kinetics in buffered solutions) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare 2D NMR (COSY, HSQC, HMBC) to confirm connectivity between the sulfonamide and naphthyl groups .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Introduce deuterium or ¹³C labels at ambiguous positions to track coupling patterns .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Kinetic Assays : Monitor enzyme inhibition (e.g., serine hydrolases) via fluorogenic substrates or SPR to quantify binding affinity .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in live-cell imaging .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Q. How can computational methods predict the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Corrate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity data from analogs .
  • MD Simulations : Assess conformational flexibility of the oxobutanoate ester in aqueous vs. lipid bilayer environments .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC purification of enantiomers .
  • Asymmetric Catalysis : Optimize enantioselective trifluoromethylation using Ru- or Pd-based catalysts .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with real-time FTIR/Raman monitoring to detect racemization .

Q. What mechanistic insights explain the sulfonamide group’s role in biological activity?

  • Methodological Answer : The sulfonamide acts as a hydrogen-bond acceptor, enhancing binding to target proteins (e.g., carbonic anhydrase). Competitive inhibition assays with sulfamate analogs and X-ray co-crystallography can validate this .

Notes

  • Advanced questions emphasize mechanistic and computational rigor, aligning with CRDC subclass RDF2050108 (process control/simulation) .

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